molecular formula C21H21NO2S B2932524 2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide CAS No. 1448076-40-1

2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide

Cat. No.: B2932524
CAS No.: 1448076-40-1
M. Wt: 351.46
InChI Key: HKIRPYMGZGYKRS-UHFFFAOYSA-N
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Description

2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C21H21NO2S and its molecular weight is 351.46. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Protein Tyrosine Phosphatase (PTP1B) and Antidiabetic Activity

Research conducted by Saxena et al. (2009) explored derivatives closely related to the specified compound for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for antidiabetic drug development. Their synthesized derivatives showed promising IC50 values, and the results were supported by docking studies, correlating with in vivo antidiabetic activity in specific models. This indicates potential applications in the design of antidiabetic medications (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).

Anion Coordination and Structural Analysis

Kalita and Baruah (2010) examined the structural orientations of amide derivatives, including those structurally akin to the specified compound, focusing on their anion coordination capabilities. The study revealed unique geometrical arrangements facilitating channel-like structures through weak interactions, highlighting the compound's potential in material science for creating molecular structures with specific properties (Kalita & Baruah, 2010).

Herbicide Metabolism and Environmental Impact

Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides, exploring how derivatives similar to the specified compound are processed in human and rat liver microsomes. This research provides insight into the environmental and health implications of chloroacetamide herbicides, informing safer pesticide development and usage strategies (Coleman, Linderman, Hodgson, & Rose, 2000).

Co-crystal Formation and Pharmaceutical Applications

Research on the formation of co-crystals and salts involving amide derivatives, as studied by Karmakar, Kalita, and Baruah (2009), underscores the importance of such compounds in pharmaceutical formulation. By understanding the crystal structures and interactions of these compounds, scientists can better design drug molecules with improved solubility and efficacy (Karmakar, Kalita, & Baruah, 2009).

Chemoselective Acetylation in Drug Synthesis

Magadum and Yadav (2018) discussed the chemoselective monoacetylation of 2-aminophenol using immobilized lipase, leading to intermediates crucial for antimalarial drug synthesis. This study illustrates the compound's relevance in facilitating specific chemical transformations, essential for synthesizing complex pharmaceuticals (Magadum & Yadav, 2018).

Properties

IUPAC Name

N-(2-methoxy-2-thiophen-3-ylethyl)-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2S/c1-24-20(19-11-12-25-15-19)14-22-21(23)13-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-12,15,20H,13-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIRPYMGZGYKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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